Cas no 887893-89-2 (ethyl 3-({2-(3-methoxyphenyl)carbamoyl-1-benzofuran-3-yl}carbamoyl)propanoate)

Ethyl 3-({2-(3-methoxyphenyl)carbamoyl-1-benzofuran-3-yl}carbamoyl)propanoate is a specialized organic compound featuring a benzofuran core functionalized with a 3-methoxyphenylcarbamoyl group and an ethyl propanoate side chain. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and materials science. The presence of both carbamoyl and ester functionalities enhances its reactivity, making it a valuable intermediate for constructing complex heterocyclic systems or tailored pharmacophores. Its well-defined molecular architecture ensures consistent performance in coupling reactions and derivatization processes. The compound's stability under standard conditions and compatibility with common organic solvents further contribute to its utility in research and industrial settings.
ethyl 3-({2-(3-methoxyphenyl)carbamoyl-1-benzofuran-3-yl}carbamoyl)propanoate structure
887893-89-2 structure
Product Name:ethyl 3-({2-(3-methoxyphenyl)carbamoyl-1-benzofuran-3-yl}carbamoyl)propanoate
CAS No:887893-89-2
MF:C22H22N2O6
MW:410.419886112213
CID:6338778
PubChem ID:7116968
Update Time:2025-10-31

ethyl 3-({2-(3-methoxyphenyl)carbamoyl-1-benzofuran-3-yl}carbamoyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-({2-(3-methoxyphenyl)carbamoyl-1-benzofuran-3-yl}carbamoyl)propanoate
    • ethyl 4-[[2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate
    • 887893-89-2
    • SR-01000008259
    • F0666-0270
    • ethyl 4-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate
    • SR-01000008259-1
    • ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate
    • AKOS024594215
    • AB00671421-01
    • Inchi: 1S/C22H22N2O6/c1-3-29-19(26)12-11-18(25)24-20-16-9-4-5-10-17(16)30-21(20)22(27)23-14-7-6-8-15(13-14)28-2/h4-10,13H,3,11-12H2,1-2H3,(H,23,27)(H,24,25)
    • InChI Key: PICFEDPGHVRMOH-UHFFFAOYSA-N
    • SMILES: O1C(C(NC2C=CC=C(C=2)OC)=O)=C(C2C=CC=CC1=2)NC(CCC(=O)OCC)=O

Computed Properties

  • Exact Mass: 410.14778643g/mol
  • Monoisotopic Mass: 410.14778643g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 9
  • Complexity: 612
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 107Ų

ethyl 3-({2-(3-methoxyphenyl)carbamoyl-1-benzofuran-3-yl}carbamoyl)propanoate Pricemore >>

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Additional information on ethyl 3-({2-(3-methoxyphenyl)carbamoyl-1-benzofuran-3-yl}carbamoyl)propanoate

Professional Introduction to Ethyl 3-({2-(3-methoxyphenyl)carbamoyl-1-benzofuran-3-yl}carbamoyl)propanoate (CAS No. 887893-89-2)

Ethyl 3-({2-(3-methoxyphenyl)carbamoyl-1-benzofuran-3-yl}carbamoyl)propanoate, with the CAS number 887893-89-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes fused aromatic rings and multiple functional groups. The presence of carbamoyl and ester functionalities makes it a promising candidate for further exploration in drug discovery and molecular design.

The< strong>nomenclature of this compound provides a detailed insight into its chemical architecture. The term "ethyl" indicates the presence of an ethyl ester group at the terminal position, while the core structure is composed of a propanoate backbone linked to a benzofuran moiety. The benzofuran ring is further substituted with a carbamoyl group at the 2-position, which is itself linked to another carbamoyl moiety derived from 3-methoxyphenyl. This complex arrangement of functional groups suggests potential interactions with biological targets, making it an intriguing subject for medicinal chemists.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacological properties of such complex molecules with greater accuracy. The< strong>structural features of Ethyl 3-({2-(3-methoxyphenyl)carbamoyl-1-benzofuran-3-yl}carbamoyl)propanoate, particularly the presence of multiple aromatic rings and polar functional groups, are expected to influence its binding affinity and selectivity towards biological receptors. These predictions are crucial for designing experiments aimed at optimizing its pharmacological profile.

In the realm of drug discovery, the development of novel scaffolds that combine distinct pharmacophoric elements is often key to overcoming resistance mechanisms and enhancing therapeutic efficacy. The< strong>benzofuran core in Ethyl 3-({2-(3-methoxyphenyl)carbamoyl-1-benzofuran-3-yl}carbamoyl)propanoate has been identified as a privileged scaffold in several drug classes, including those targeting central nervous system disorders and inflammatory diseases. The methoxy group on the phenyl ring further modulates the electronic properties of the molecule, potentially influencing its interaction with biological targets.

The< strong>ester functionality at the C-terminal position not only contributes to the overall solubility and bioavailability of the compound but also serves as a handle for further derivatization. This flexibility allows medicinal chemists to explore various structural modifications, such as replacing the ethyl ester with other leaving groups or introducing additional substituents to enhance specific pharmacological properties. Such modifications are essential for optimizing lead compounds into viable drug candidates.

One of the most promising applications of Ethyl 3-({2-(3-methoxyphenyl)carbamoyl-1-benzofuran-3-yl}carbamoyl)propanoate lies in its potential as an intermediate in the synthesis of more complex molecules. The availability of this compound as a starting material could facilitate high-throughput screening campaigns aimed at identifying novel bioactive entities. Additionally, its structural complexity suggests that it may exhibit unique interactions with biological targets, making it a valuable tool for studying enzyme mechanisms and receptor binding dynamics.

The< strong>CAS number 887893-89-2 serves as a unique identifier for this compound, ensuring consistency in scientific literature and patent filings. This standardized nomenclature is essential for researchers who need to reference specific chemical entities accurately. As research in this area continues to evolve, compounds like Ethyl 3-({2-(3-methoxyphenyl)carbamoyl-1-benzofuran-3-yl}carbamoyl)propanoate will play an increasingly important role in advancing our understanding of molecular interactions and developing new therapeutic strategies.

In conclusion, Ethyl 3-({2-(3-methoxyphenyl)carbamoyl-1-benzofuran-3-yl}carbamoyl)propanoate represents a fascinating example of how complex molecular structures can be leveraged in pharmaceutical research. Its intricate architecture, characterized by fused aromatic rings and multiple functional groups, positions it as a promising candidate for further exploration in drug discovery. As our understanding of molecular interactions continues to improve, compounds like this will undoubtedly contribute to the development of innovative therapeutic solutions.

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